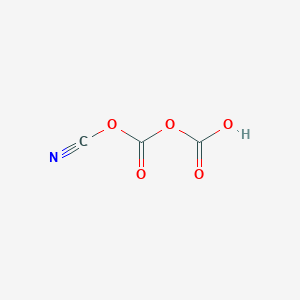
Carboxy cyano carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxy cyano carbonate is a compound that features both carboxyl and cyano functional groups attached to a carbonate backbone. This unique combination of functional groups makes it an interesting subject of study in various fields of chemistry, biology, and materials science. The presence of the carboxyl group imparts acidic properties, while the cyano group introduces reactivity that can be exploited in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carboxy cyano carbonate can be synthesized through several methods. One common approach involves the reaction of a cyano compound with a carbonate precursor under controlled conditions. For instance, the reaction of cyanoacetic acid with phosgene can yield this compound. Another method involves the use of cyano-substituted alcohols reacting with carbonyl compounds in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using readily available starting materials. The process often includes steps such as purification and crystallization to ensure the compound’s purity. Industrial methods may also employ catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Carboxy cyano carbonate undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form carbonyl compounds.
Reduction: The cyano group can be reduced to form amines.
Substitution: Both the carboxyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or amides.
Substitution: Esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
Carboxy cyano carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of carboxy cyano carbonate involves its reactive functional groups. The carboxyl group can participate in acid-base reactions, while the cyano group can undergo nucleophilic addition or substitution. These reactions can lead to the formation of various intermediates and products, depending on the conditions and reagents used. The molecular targets and pathways involved are often specific to the application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparaison Avec Des Composés Similaires
Carboxy cyano carbonate can be compared with other compounds that contain similar functional groups:
Cyanoacetic Acid: Contains a cyano group and a carboxyl group but lacks the carbonate backbone.
Ethyl Cyanoacetate: Similar structure but with an ester group instead of a carbonate.
Malononitrile: Contains two cyano groups but lacks the carboxyl and carbonate functionalities.
Uniqueness: The combination of carboxyl, cyano, and carbonate groups in this compound provides a unique reactivity profile that is not found in other similar compounds. This makes it particularly valuable in synthetic chemistry and materials science.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
5657-71-6 |
|---|---|
Formule moléculaire |
C3HNO5 |
Poids moléculaire |
131.04 g/mol |
Nom IUPAC |
carboxy cyano carbonate |
InChI |
InChI=1S/C3HNO5/c4-1-8-3(7)9-2(5)6/h(H,5,6) |
Clé InChI |
BNJJALNAHISRGN-UHFFFAOYSA-N |
SMILES canonique |
C(#N)OC(=O)OC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


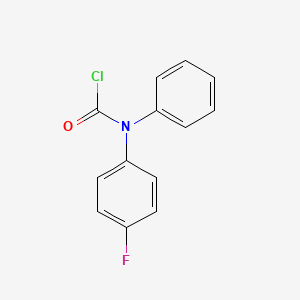
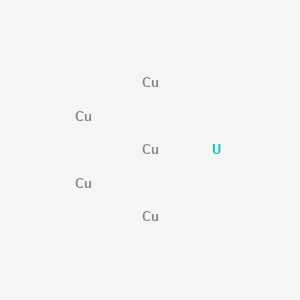
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
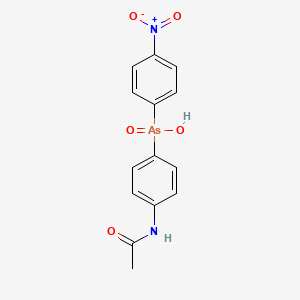

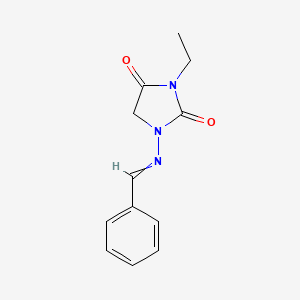
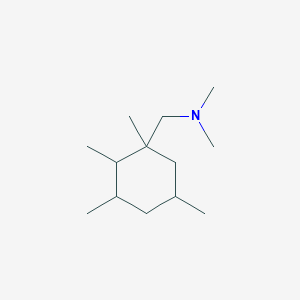
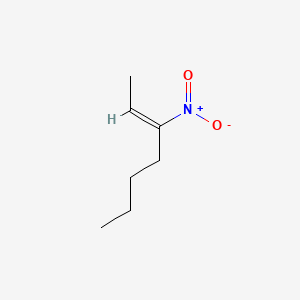


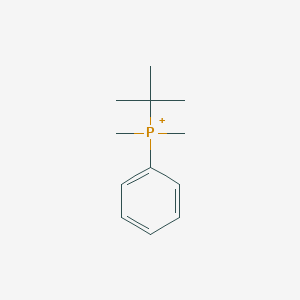
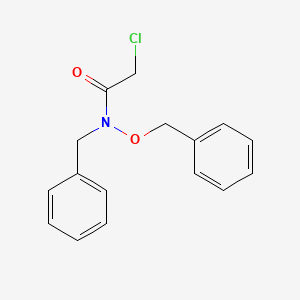

![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)
